An In-depth Technical Guide to (4-Bromo-2-methoxy-benzyl)-diethyl-amine: Synthesis, Characterization, and Properties
An In-depth Technical Guide to (4-Bromo-2-methoxy-benzyl)-diethyl-amine: Synthesis, Characterization, and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Bromo-2-methoxy-benzyl)-diethyl-amine is a substituted benzylamine that, while not extensively cataloged in commercial databases, represents a class of compounds with significant potential in medicinal chemistry and materials science. Its structure, featuring a bromine atom, a methoxy group, and a tertiary amine, offers multiple points for further chemical modification, making it a valuable scaffold for the synthesis of more complex molecules. The strategic placement of these functional groups can influence the molecule's pharmacokinetic and pharmacodynamic properties, making it an interesting candidate for investigation in drug discovery programs. This guide provides a comprehensive overview of its synthesis via reductive amination, its predicted physicochemical properties, and detailed protocols for its preparation and characterization.
Physicochemical and Inferred Properties
The properties of (4-Bromo-2-methoxy-benzyl)-diethyl-amine can be reliably predicted based on its constituent functional groups and the known properties of its precursors.
| Property | Value | Source/Rationale |
| Molecular Formula | C₁₂H₁₈BrNO | Calculated |
| Molecular Weight | 272.18 g/mol | Calculated |
| Appearance | Predicted to be a colorless to pale yellow oil or low-melting solid | Based on similar tertiary amines |
| Boiling Point | Predicted to be >200 °C | Inferred from related structures |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol). Predicted to have low solubility in water. | General solubility of tertiary amines |
| CAS Number | Not assigned | Compound is not commercially cataloged |
Synthesis of (4-Bromo-2-methoxy-benzyl)-diethyl-amine
The most direct and efficient method for the synthesis of (4-Bromo-2-methoxy-benzyl)-diethyl-amine is the reductive amination of 4-Bromo-2-methoxybenzaldehyde with diethylamine. This one-pot reaction is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds and is known for its high yields and tolerance of various functional groups.[1][2]
Synthesis Workflow
Caption: Workflow for the synthesis of (4-Bromo-2-methoxy-benzyl)-diethyl-amine.
Reaction Mechanism
The reductive amination proceeds through the initial formation of a hemiaminal, which then dehydrates to form an iminium ion. The iminium ion is subsequently reduced by a hydride-based reducing agent to yield the final tertiary amine.[1]
Caption: Mechanism of reductive amination.
Experimental Protocol
Materials:
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-Bromo-2-methoxybenzaldehyde (1.0 eq).
-
Dissolve the aldehyde in anhydrous dichloromethane.
-
Add diethylamine (1.2 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate the formation of the iminium ion intermediate.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous dichloromethane.
-
Slowly add the reducing agent slurry to the reaction mixture. The addition should be controlled to manage any potential exotherm.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure (4-Bromo-2-methoxy-benzyl)-diethyl-amine.
Structural Elucidation and Spectroscopic Data
The identity and purity of the synthesized (4-Bromo-2-methoxy-benzyl)-diethyl-amine can be confirmed using a combination of spectroscopic techniques. The expected data, based on the analysis of similar compounds, are as follows:
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons adjacent to the nitrogen, the methoxy group protons, and the ethyl group protons of the diethylamine moiety. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the benzylic carbon, the methoxy carbon, and the carbons of the ethyl groups.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for C-H bonds (aliphatic and aromatic), C-N stretching, and C-O stretching of the methoxy group. The absence of a strong carbonyl (C=O) peak from the starting aldehyde is a key indicator of a successful reaction.
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. The presence of bromine will be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).
Safety and Handling
Precursors:
-
4-Bromo-2-methoxybenzaldehyde: Harmful if swallowed.[3] It is advisable to wear gloves, eye protection, and a lab coat when handling.
-
Diethylamine: A flammable and corrosive liquid with a strong odor.[5][6][7] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
(4-Bromo-2-methoxy-benzyl)-diethyl-amine: As a newly synthesized compound, its toxicological properties are unknown. It should be handled with care, assuming it may be hazardous. Standard laboratory safety practices, including the use of personal protective equipment, are essential.
Applications and Future Directions
(4-Bromo-2-methoxy-benzyl)-diethyl-amine serves as a versatile intermediate for further chemical synthesis. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds.[8] The tertiary amine can be quaternized or otherwise modified. These potential transformations open up avenues for the creation of a diverse library of compounds for screening in drug discovery and for the development of novel materials with specific electronic or optical properties.
References
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Diethylamine. Retrieved from [Link]
-
Wikipedia. (n.d.). Diethylamine. Retrieved from [Link]
- Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
- Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
-
PENTA. (2025, April 23). Diethylamine - SAFETY DATA SHEET. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Diethylamine. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Organic Synthesis Excellence: The Role of 4-Bromo-2-methoxybenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-methoxybenzaldehyde. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, July 25). Reductive amination in case of secondary amines. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-methoxybenzyl alcohol. Retrieved from [Link]
-
Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (2017, April 26). ResearchGate. Retrieved from [Link]
-
Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. chemscene.com [chemscene.com]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Diethylamine [cdc.gov]
- 6. Diethylamine - Wikipedia [en.wikipedia.org]
- 7. DIETHYLAMINE (DEA) - Alkyl Amines Chemicals Limited [alkylamines.com]
- 8. nbinno.com [nbinno.com]
